molecular formula C6H12ClNO2 B1403426 cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride CAS No. 1389264-21-4

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Cat. No.: B1403426
CAS No.: 1389264-21-4
M. Wt: 165.62 g/mol
InChI Key: MOTVVKJYPXKJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride: is a chemical compound with the molecular formula C6H11NO2·HCl It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3-amino-1-methylcyclobutanecarboxylic acid with hydrochloric acid to form the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired stereochemistry and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This often includes the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can influence biochemical pathways and cellular processes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • trans-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
  • 3-Amino-1-cyclobutanecarboxylic acid hydrochloride
  • 1-Methylcyclobutanecarboxylic acid hydrochloride

Comparison: cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. Compared to its trans isomer, the cis configuration may result in different biological activities and chemical properties.

Properties

IUPAC Name

3-amino-1-methylcyclobutane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-6(5(8)9)2-4(7)3-6;/h4H,2-3,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVVKJYPXKJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 3
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 4
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride
Reactant of Route 6
cis-3-Amino-1-methylcyclobutanecarboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.